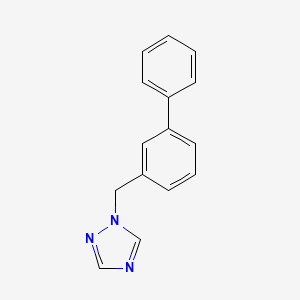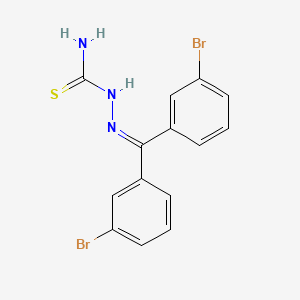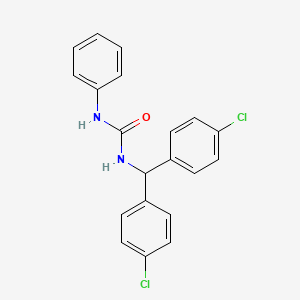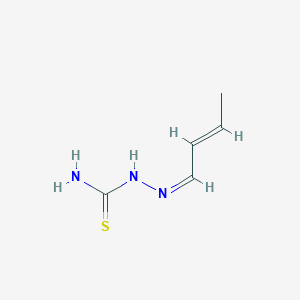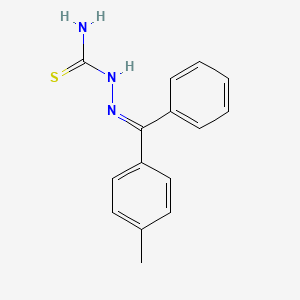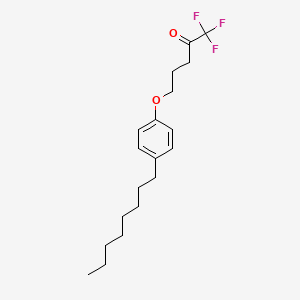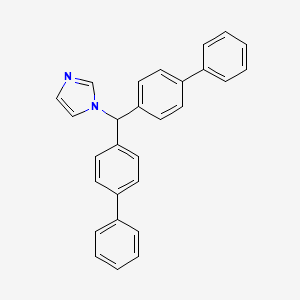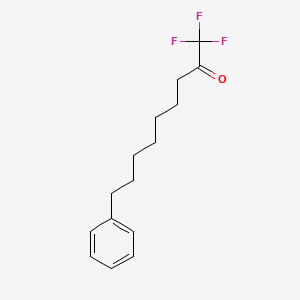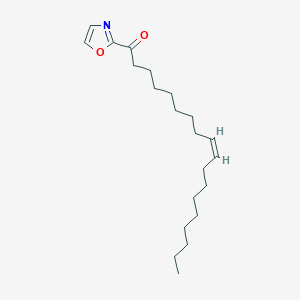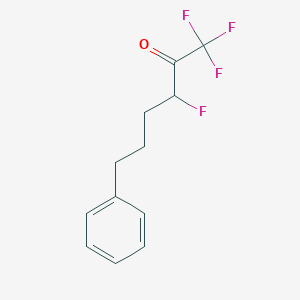
1,1,1,3-Tetrafluoro-6-phenylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3-Tetrafluoro-6-phenylhexan-2-one is a fluorinated organic compound with the molecular formula C₁₂H₁₂F₄O. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3-tetrafluoro-6-phenylhexan-2-one typically involves the fluorination of a precursor compound. One common method is the reaction of 6-phenylhexan-2-one with a fluorinating agent such as sulfur tetrafluoride (SF₄) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3-Tetrafluoro-6-phenylhexan-2-one undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,1,1,3-Tetrafluoro-6-phenylhexan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,1,3-tetrafluoro-6-phenylhexan-2-one involves its interaction with molecular targets such as enzymes. For example, it inhibits the activity of phospholipase A2 by binding to the enzyme’s active site, preventing the hydrolysis of phospholipids and subsequent release of arachidonic acid, a precursor of inflammatory mediators . The fluorine atoms in the compound enhance its binding affinity and specificity for the target enzyme .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: Another fluorinated ketone with similar applications in organic synthesis and enzyme inhibition.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used as a solvent and reagent in organic chemistry.
Uniqueness
1,1,1,3-Tetrafluoro-6-phenylhexan-2-one is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring selective fluorination and high binding affinity to biological targets .
Properties
Molecular Formula |
C12H12F4O |
|---|---|
Molecular Weight |
248.22 g/mol |
IUPAC Name |
1,1,1,3-tetrafluoro-6-phenylhexan-2-one |
InChI |
InChI=1S/C12H12F4O/c13-10(11(17)12(14,15)16)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
ZJWMBXPFXFSELY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


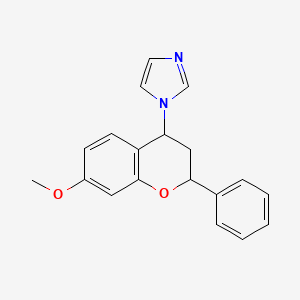
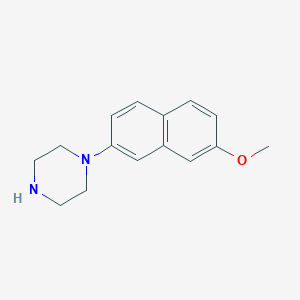
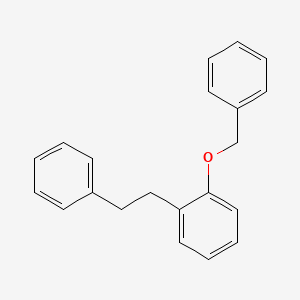
![1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B10839625.png)
